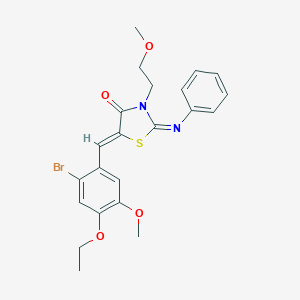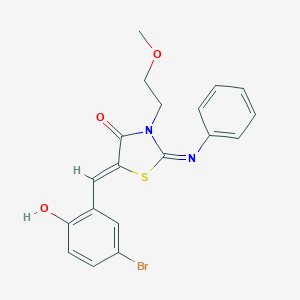
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. It belongs to the thiazolidinone family of compounds and has been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and pathways that are involved in the development of diseases. It has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and also inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its high potency and specificity for various enzymes and pathways. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the research on (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Some of these include:
1. Further studies on the mechanism of action of the compound and its potential targets.
2. Development of more efficient synthesis methods for the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
4. Development of new derivatives of the compound with improved solubility and potency.
5. Studies on the potential applications of the compound in other fields such as agriculture and environmental science.
In conclusion, (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a promising synthetic compound that has shown potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting subject for further research.
Synthesemethoden
The synthesis of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-bromo-4-ethoxy-5-methoxybenzaldehyde and 2-(phenylimino)acetic acid with 2-methoxyethylamine and thiosemicarbazide in the presence of a catalyst. The resulting compound is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
Produktname |
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C22H23BrN2O4S |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23BrN2O4S/c1-4-29-19-14-17(23)15(12-18(19)28-3)13-20-21(26)25(10-11-27-2)22(30-20)24-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3/b20-13-,24-22? |
InChI-Schlüssel |
DHJPAMKVOHHEKZ-JGBPVPSRSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)
![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306523.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)
![2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306530.png)

![2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306534.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306535.png)